molecular formula C21H36N6 B11548484 2,4,6-Tris(4-methylpiperidin-1-yl)-1,3,5-triazine

2,4,6-Tris(4-methylpiperidin-1-yl)-1,3,5-triazine

Cat. No.: B11548484
M. Wt: 372.6 g/mol
InChI Key: CDBLPNONDPRNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tris(4-methylpiperidin-1-yl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three 4-methylpiperidin-1-yl groups attached to the triazine ring. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2,4,6-Tris(4-methylpiperidin-1-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-methylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chlorine atoms with 4-methylpiperidin-1-yl groups. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4,6-Tris(4-methylpiperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the 4-methylpiperidin-1-yl groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products.

Scientific Research Applications

2,4,6-Tris(4-methylpiperidin-1-yl)-1,3,5-triazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, resins, and other materials due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(4-methylpiperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2,4,6-Tris(4-methylpiperidin-1-yl)-1,3,5-triazine can be compared with other similar compounds, such as:

    This compound: This compound is unique due to the presence of three 4-methylpiperidin-1-yl groups, which confer specific chemical and biological properties.

    2,4,6-Tris(4-ethylpiperidin-1-yl)-1,3,5-triazine: Similar structure but with ethyl groups instead of methyl groups, leading to different reactivity and applications.

    2,4,6-Tris(4-phenylpiperidin-1-yl)-1,3,5-triazine: The presence of phenyl groups introduces aromaticity, affecting the compound’s stability and interactions.

These comparisons highlight the uniqueness of This compound in terms of its structure and applications.

Properties

Molecular Formula

C21H36N6

Molecular Weight

372.6 g/mol

IUPAC Name

2,4,6-tris(4-methylpiperidin-1-yl)-1,3,5-triazine

InChI

InChI=1S/C21H36N6/c1-16-4-10-25(11-5-16)19-22-20(26-12-6-17(2)7-13-26)24-21(23-19)27-14-8-18(3)9-15-27/h16-18H,4-15H2,1-3H3

InChI Key

CDBLPNONDPRNGN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)N3CCC(CC3)C)N4CCC(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.